molecular formula C16H14ClN3O4 B15017323 4-Chloro-N-({N'-[(E)-(3,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

4-Chloro-N-({N'-[(E)-(3,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B15017323
M. Wt: 347.75 g/mol
InChI Key: GCJVHOKMRSNYCW-UFWORHAWSA-N
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Description

4-Chloro-N-({N’-[(E)-(3,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a chloro-substituted benzamide group and a dihydroxyphenyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-({N’-[(E)-(3,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves the condensation of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzohydrazide. This intermediate is then reacted with 3,4-dihydroxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-({N’-[(E)-(3,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Amino or thio-substituted benzamides.

Scientific Research Applications

4-Chloro-N-({N’-[(E)-(3,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-({N’-[(E)-(3,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the hydrazone moiety can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-Chloro-N-({N’-[(E)-[4-(dipropylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)benzamide

Uniqueness

4-Chloro-N-({N’-[(E)-(3,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of both chloro and dihydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C16H14ClN3O4

Molecular Weight

347.75 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H14ClN3O4/c17-12-4-2-11(3-5-12)16(24)18-9-15(23)20-19-8-10-1-6-13(21)14(22)7-10/h1-8,21-22H,9H2,(H,18,24)(H,20,23)/b19-8+

InChI Key

GCJVHOKMRSNYCW-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)O)O)Cl

Origin of Product

United States

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